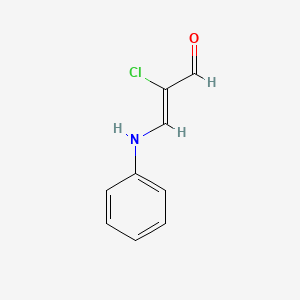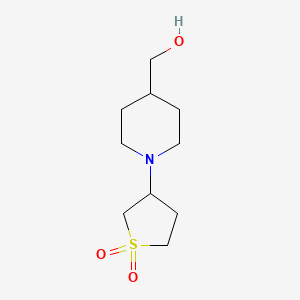
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol.
Reduction: Reduction of thymine can yield dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.
Reduction: Sodium borohydride can be used for the reduction of thymine.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
科学的研究の応用
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of nucleic acid chemistry.
Biology: Essential for DNA synthesis and repair studies.
Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.
Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.
作用機序
Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.
類似化合物との比較
Similar Compounds
Uracil: Similar structure but lacks the methyl group.
Cytosine: Another pyrimidine nucleobase but pairs with guanine.
5-fluorouracil: A fluorinated derivative used in cancer treatment.
Uniqueness
The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
129.09 g/mol |
IUPAC名 |
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1 |
InChIキー |
RWQNBRDOKXIBIV-SVFBATFISA-N |
異性体SMILES |
CC1=C[15NH][13C](=O)[15NH]C1=O |
正規SMILES |
CC1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)



![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

